3-Bromo-8-chloroquinoline

Description

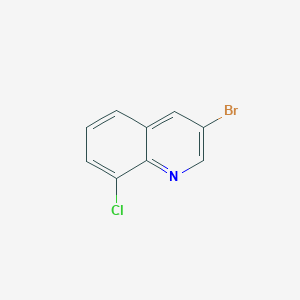

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUOLLAXXIGJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205111-94-0 | |

| Record name | 3-Bromo-8-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-8-chloroquinoline (CAS: 205111-94-0): Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-8-chloroquinoline, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's synthesis, unique reactivity, and strategic application in the synthesis of complex molecules.

Core Concepts and Physicochemical Properties

This compound is a di-halogenated quinoline derivative whose value lies in the distinct electronic environments and reactivities of its two halogen substituents.[1] This structural feature allows it to serve as a versatile scaffold for sequential and site-selective functionalization, making it a highly sought-after intermediate in the construction of diverse molecular libraries for biological screening.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 205111-94-0 | [2][3] |

| Molecular Formula | C₉H₅BrClN | [1][4] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| IUPAC Name | This compound | |

| MDL Number | MFCD28129771 | [2] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% | [6] |

| Storage | Store sealed in a dry place at room temperature | [2] |

| InChI Key | OIUOLLAXXIGJHV-UHFFFAOYSA-N |

Safety and Handling

As with many halogenated heterocyclic compounds, this compound requires careful handling to minimize risk.

-

GHS Classification: The compound carries a "Warning" signal word.[1] It is considered harmful if swallowed, harmful in contact with skin, and may cause serious eye irritation.[1][7]

-

Handling Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8][10] Avoid inhalation of dust and prevent any contact with skin and eyes.[8][11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry environment away from incompatible materials such as strong oxidizing agents.[2][11]

Synthesis and Structural Elucidation

While multiple suppliers offer this compound, understanding its synthesis provides insight into potential impurities and scale-up strategies. A direct, one-pot synthesis is not commonly reported; instead, a multi-step approach is typically required, often leveraging foundational quinoline synthesis reactions like the Skraup or Friedländer synthesis.

Proposed Synthetic Workflow

A logical retrosynthetic approach involves constructing the quinoline core from a pre-halogenated aniline. The Skraup synthesis, which uses glycerol, an oxidizing agent, and sulfuric acid to convert an aniline into a quinoline, provides a robust framework.

Caption: Proposed synthetic workflow for this compound.

Structural Characterization

Unambiguous confirmation of the structure is critical. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive fingerprint.

-

¹H and ¹³C NMR: NMR spectroscopy confirms the carbon-hydrogen framework.[12] The proton spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm), with chemical shifts influenced by the electronegative nitrogen and halogen atoms.[12]

-

Mass Spectrometry: MS confirms the molecular weight.[12] A key diagnostic feature is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks (M+, M+2, M+4), providing definitive evidence for the presence of one bromine and one chlorine atom.

The Principle of Orthogonal Reactivity: A Chemist's Gateway

The primary synthetic value of this compound stems from the differential reactivity of the C3-Br and C8-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive (i.e., more susceptible to oxidative addition to a Pd(0) center) than the C-Cl bond. This reactivity difference enables chemists to perform selective functionalization at the C3 position while leaving the C8 position intact for a subsequent, often more forcing, reaction. This "orthogonal" reactivity is the cornerstone of its utility as a building block.[13]

Suzuki-Miyaura Cross-Coupling at the C3 Position

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used to synthesize biaryls, styrenes, and polyolefins.[14][15] In this context, it is the premier method for introducing aryl or heteroaryl substituents at the C3 position of the quinoline core.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[14]

Exemplary Protocol: Synthesis of 3-Aryl-8-chloroquinoline

This generalized protocol is adapted from established procedures and should be optimized for specific substrates.[16]

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base like sodium carbonate (2.0 equiv).[16]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe.[16] The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80–90 °C with vigorous stirring for 12–16 hours.[16] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[16]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-aryl-8-chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[17][18] Leveraging the higher reactivity of the C3-Br bond, one can selectively couple an amine at this position.

References

- 1. This compound|CAS 205111-94-0 [benchchem.com]

- 2. 205111-94-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR 1065087-83-3 [sigmaaldrich.com]

- 6. This compound-6-carbaldehyde-1352443-05-0 - Thoreauchem [thoreauchem.com]

- 7. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-chloroquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-Bromo-8-chloroquinoline. It provides a detailed overview of its core physicochemical properties, methodologies for their experimental determination, and insights into its molecular characteristics. This document is structured to deliver not just data, but a foundational understanding of the compound's behavior, crucial for its application in medicinal chemistry and materials science.

Introduction to this compound: A Halogenated Quinoline Scaffold

This compound is a halogenated heterocyclic aromatic compound built upon the quinoline framework. The quinoline scaffold itself is a key pharmacophore, present in numerous natural and synthetic bioactive molecules, most notably in antimalarial drugs like quinine and chloroquine. The introduction of bromine and chlorine atoms at the 3 and 8 positions, respectively, significantly modulates the electronic and steric properties of the parent ring system. This dual halogenation is expected to influence the compound's lipophilicity, metabolic stability, and potential for forming halogen bonds, all of which are critical parameters in drug design and crystal engineering.

The precise location of the halogens—a bromine on the pyridine ring and a chlorine on the benzene ring—creates a distinct electronic profile. The electron-withdrawing nature of these halogens and the nitrogen atom in the quinoline ring system makes this compound a molecule of interest for developing novel therapeutics and functional materials. Understanding its fundamental physicochemical properties is the first step in unlocking its potential.

Molecular Structure and Identifiers

A clear identification of the molecular structure is paramount for any scientific investigation. The structural and identifying information for this compound is summarized below.

Molecular Structure:

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| CAS Number | 205111-94-0 | [1] |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [3] |

| Monoisotopic Mass | 240.92939 Da | [4] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=CC(=C2)Br | [2] |

| InChI | InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | [2] |

| InChIKey | OIUOLLAXXIGJHV-UHFFFAOYSA-N | [2] |

Physicochemical Properties: Knowns and Unknowns

A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in various systems, from biological membranes to reaction vessels. While experimental data for this compound is not extensively published, we can summarize the available predicted values and outline the significance of these parameters.

| Property | Value/Range | Significance in Drug Development |

| Melting Point | Not available | Purity assessment, solid-state stability, formulation design. |

| Boiling Point | Not available | Purification (distillation), thermal stability. |

| Solubility | Not available | Bioavailability, formulation, reaction medium selection. |

| pKa | Not available | Ionization state at physiological pH, absorption, distribution. |

| LogP (XLogP3) | 3.1 - 3.8 | Lipophilicity, membrane permeability, metabolic stability.[2][4] |

The predicted LogP value suggests that this compound is a lipophilic molecule, a characteristic that often correlates with good membrane permeability but may also lead to lower aqueous solubility and potential for metabolic breakdown by cytochrome P450 enzymes. The absence of experimental data for other key properties highlights an opportunity for foundational research on this compound.

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data for this compound, the following established protocols are recommended. These methods are designed to be self-validating and provide the robust data required for regulatory submissions and further research.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility (Shake-Flask Method, OECD 105)

Causality: Solubility dictates the bioavailability of a potential drug and its behavior in aqueous environments. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

-

System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, inert flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Ensure that the amount of undissolved solid remains at the end of the experiment to confirm that a saturated solution was achieved.

Caption: Shake-Flask Method Workflow.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) will be the most deshielded due to the influence of the nitrogen atom. The protons on the benzene ring (H-5, H-6, H-7) will exhibit coupling patterns consistent with their positions.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each carbon atom. The carbons directly attached to the electronegative nitrogen (C-2, C-8a), bromine (C-3), and chlorine (C-8) atoms will be significantly downfield.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Expected Data: In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion region. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺•) will appear as a cluster of peaks. The most intense peaks will be at m/z values corresponding to [C₉H₅⁷⁹Br³⁵Cl]⁺•, [C₉H₅⁸¹Br³⁵Cl]⁺•, [C₉H₅⁷⁹Br³⁷Cl]⁺•, and [C₉H₅⁸¹Br³⁷Cl]⁺•. The relative intensities of these peaks provide a definitive confirmation of the presence of one bromine and one chlorine atom.[5]

Synthesis and Reactivity

The reactivity of this compound is dictated by its halogen substituents. These positions are susceptible to nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this compound a versatile building block for the synthesis of more complex molecules.[6]

Caption: Plausible Synthetic and Reactivity Pathways.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicological data is not available, related compounds are known to be irritants.[7][8] Therefore, it is prudent to assume that this compound may cause skin and eye irritation and may be harmful if inhaled or ingested. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a molecule with significant potential in medicinal chemistry and materials science, yet it remains a compound for which much of the fundamental physicochemical data has yet to be experimentally determined. This guide provides the known structural and predicted information while offering a clear roadmap for researchers to obtain the necessary experimental data through robust, validated protocols. The insights into its expected spectral properties, potential synthetic routes, and reactivity serve as a foundation for future innovation with this versatile halogenated quinoline.

References

- 1. This compound | 205111-94-0 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

synthesis and discovery of 3-Bromo-8-chloroquinoline

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-8-chloroquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of this compound (CAS No. 205111-94-0). Quinoline scaffolds are privileged structures in medicinal chemistry, and the specific placement of halogen atoms on this bicyclic system offers a powerful tool for modulating physicochemical properties and enabling further molecular elaboration.[1][2][3] This document delineates a robust and regioselective synthetic pathway to this compound, moving from foundational quinoline synthesis to targeted halogenation. We will explore the underlying chemical principles, provide detailed experimental protocols, and present characterization data. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic building block for the design of novel therapeutic agents and functional materials.

Introduction: The Strategic Value of Halogenated Quinolines

The quinoline core is a cornerstone in drug discovery, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][4][5] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the quinoline scaffold is a well-established strategy to enhance biological efficacy. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[2]

The title compound, this compound, is a particularly valuable synthetic intermediate.[6] The distinct electronic environments of the C-3 and C-8 positions, along with the differential reactivity of the bromine and chlorine substituents, allow for selective and sequential functionalization.[1] The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine at the 8-position can also participate in such reactions under different conditions or be targeted by nucleophilic substitution. This orthogonal reactivity makes this compound a versatile platform for generating diverse molecular libraries for biological screening.[6]

Core Synthetic Strategy: A Regioselective Approach

Direct electrophilic bromination of the 8-chloroquinoline core is synthetically challenging, as it typically yields a mixture of isomers, with substitution favored at the 5- and 7-positions due to the directing effects of the heterocyclic nitrogen atom.[7] Therefore, a more controlled, multi-step approach is required to achieve the desired 3-bromo substitution pattern. The most logical and field-proven pathway involves the construction of a pre-functionalized quinoline followed by a Sandmeyer reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

This strategy is built on two classic, robust reactions in heterocyclic chemistry:

-

The Skraup Synthesis: This reaction synthesizes quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[8] The dehydration of glycerol forms acrolein, which undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to yield the quinoline core.[4][9] Using 2-chloroaniline as the starting material directs the formation of 8-chloroquinoline.

-

The Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[10][11] It proceeds through a radical-nucleophilic aromatic substitution mechanism catalyzed by copper(I) salts.[12][13] This is the ideal method for introducing the bromine at the 3-position, as the necessary 3-amino precursor can be readily synthesized.

Key Reaction Mechanisms

The Sandmeyer Reaction Mechanism

The conversion of 8-chloroquinolin-3-amine to the final product is the pivotal step. Understanding its mechanism explains the choice of reagents and conditions.

-

Diazotization: The primary amine reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid like HBr) to form a stable diazonium salt.

-

Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt. This is the rate-determining step.

-

Radical Formation & N₂ Extrusion: The resulting diazonium radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from the newly formed copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst.

Caption: Mechanism of the Sandmeyer reaction for synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 8-Chloroquinolin-3-amine

-

Nitration of 8-Chloroquinoline:

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, slowly add 8-chloroquinoline (10 g, 61.1 mmol).

-

Add a nitrating mixture (1:1 v/v of concentrated nitric acid and concentrated sulfuric acid, 25 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Neutralize with a 40% aqueous NaOH solution until a yellow precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 8-chloro-3-nitroquinoline.

-

-

Reduction to 8-Chloroquinolin-3-amine:

-

In a round-bottom flask, suspend the crude 8-chloro-3-nitroquinoline (10 g, 48.0 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL).

-

Heat the mixture to 60 °C and add iron powder (13.4 g, 240 mmol) portion-wise over 30 minutes.

-

After the addition, reflux the mixture for 3 hours. Monitor reaction completion by TLC.

-

Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with aqueous ammonia to precipitate the product.

-

Filter the solid, wash with water, and dry to afford 8-chloroquinolin-3-amine.

-

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization:

-

Suspend 8-chloroquinolin-3-amine (5 g, 28.0 mmol) in 48% hydrobromic acid (40 mL) in a flask cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (2.1 g, 30.8 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (4.4 g, 30.8 mmol) in 48% hydrobromic acid (20 mL) at 60 °C.

-

Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, heat the mixture at 80 °C for 1 hour.

-

Cool the reaction to room temperature and pour into water (100 mL).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with 1M NaOH solution and then with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| CAS Number | 205111-94-0[6][14] |

| Molecular Formula | C₉H₅BrClN[6][15] |

| Molecular Weight | 242.50 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approx. 110-115 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (d, 1H), ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in aromatic region (~120-150 ppm) |

| Mass Spec (ESI+) | m/z: 241.9, 243.9 [M+H]⁺ (Isotopic pattern for Br/Cl) |

Note: NMR chemical shifts are approximate and should be confirmed by experimental data. The pattern reflects the substituted quinoline structure.

Applications in Research and Development

This compound is not an end-product but a high-value building block for creating more complex molecules.[2] Its primary applications lie in:

-

Medicinal Chemistry: As a scaffold for synthesizing novel kinase inhibitors, topoisomerase inhibitors, and other potential anticancer agents.[3][16] The dual halogenation allows for the exploration of structure-activity relationships (SAR) by introducing different substituents at the 3- and 8-positions.

-

Materials Science: The quinoline core is electron-deficient, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials. The halogen atoms provide handles to tune the electronic properties of these materials.[17]

-

Agrochemicals: The quinoline scaffold is also found in various fungicides and pesticides. This intermediate can be used to develop new agrochemicals with potentially improved efficacy and safety profiles.[18]

Conclusion

The synthesis of this compound is a prime example of strategic, regioselective organic synthesis. By leveraging classic reactions like the Skraup synthesis and the Sandmeyer reaction, this valuable and versatile building block can be produced in a controlled and efficient manner. Its dual halogenation provides chemists with a powerful platform for diversification, enabling the discovery of novel molecules with significant potential in medicine, materials science, and beyond. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and utilize this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-7-chloroquinoline | 1044764-18-2 | Benchchem [benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. acgpubs.org [acgpubs.org]

- 6. This compound|CAS 205111-94-0 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. 205111-94-0|this compound|BLD Pharm [bldpharm.com]

- 15. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

Spectral Characterization of 3-Bromo-8-chloroquinoline: A Technical Guide for Researchers

Molecular Structure and Spectroscopic Overview

3-Bromo-8-chloroquinoline possesses a rigid heterocyclic scaffold with two key halogen substituents that significantly influence its electronic and, consequently, its spectral properties. The precise location of the bromine at the C3 position and the chlorine at the C8 position creates a unique substitution pattern that is definitively resolved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is recommended for precise chemical shift referencing (δ = 0.00 ppm).

-

Instrumental Setup: The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz). Standard acquisition parameters, including spectral width, acquisition time, and relaxation delay, are optimized to ensure accurate signal integration and resolution.

-

Data Acquisition: A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio. The resulting Free Induction Decay (FID) is then subjected to Fourier transformation.

-

Data Processing: The transformed spectrum is phased, baseline-corrected, and referenced to the internal standard.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.95 | Doublet (d) | ~2.0 |

| H-4 | 8.20 | Doublet (d) | ~2.0 |

| H-5 | 7.85 | Doublet (d) | ~8.0 |

| H-6 | 7.50 | Triplet (t) | ~8.0 |

| H-7 | 7.90 | Doublet (d) | ~8.0 |

Interpretation:

-

The protons on the pyridine ring, H-2 and H-4, are expected to be the most deshielded (downfield shift) due to the strong electron-withdrawing effect of the adjacent nitrogen atom. Their coupling to each other results in a characteristic doublet pattern with a small coupling constant.

-

The protons on the carbocyclic ring (H-5, H-6, and H-7) will exhibit chemical shifts and coupling patterns consistent with a substituted benzene ring. The chlorine atom at C8 will influence the chemical shifts of the neighboring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will provide nine distinct signals, one for each carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization state of the carbon and the electronegativity of the attached and neighboring atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is analogous to that for ¹H NMR, with the following key distinctions:

-

Sample Concentration: A slightly higher sample concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument). A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon. A greater number of scans and a longer relaxation delay are generally required.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.5 |

| C-3 | 121.0 |

| C-4 | 135.0 |

| C-4a | 148.0 |

| C-5 | 128.0 |

| C-6 | 127.5 |

| C-7 | 129.0 |

| C-8 | 133.0 |

| C-8a | 146.0 |

Interpretation:

-

The carbons directly bonded to the electronegative nitrogen (C-2 and C-8a) and the halogens (C-3 and C-8) will exhibit distinct chemical shifts.

-

The carbon bearing the bromine atom (C-3) is expected to be significantly shielded compared to an unsubstituted carbon due to the "heavy atom effect".

-

The carbon bearing the chlorine atom (C-8) will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall molecular structure of this compound by probing the vibrational modes of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C and C=N stretching (quinoline ring) |

| 1200-1000 | C-H in-plane bending |

| 850-750 | C-H out-of-plane bending |

| 800-600 | C-Cl stretching |

| 650-550 | C-Br stretching |

Interpretation:

The IR spectrum will be characterized by the vibrations of the quinoline ring system and the carbon-halogen bonds. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic ring stretching vibrations of the quinoline core will appear in the 1600-1450 cm⁻¹ region. The presence of the C-Cl and C-Br bonds will be confirmed by their characteristic stretching vibrations in the lower frequency region of the spectrum.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The presence of two different halogen atoms with distinct isotopic patterns provides a unique and definitive signature.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is then vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum for this compound

The mass spectrum of this compound will be characterized by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5][6] This will result in a cluster of peaks for the molecular ion.

Isotopic Pattern of the Molecular Ion (M⁺•)

| Ion | m/z | Relative Abundance |

| [C₉H₅⁷⁹Br³⁵ClN]⁺• | 241 | ~100% |

| [C₉H₅⁸¹Br³⁵ClN]⁺• / [C₉H₅⁷⁹Br³⁷ClN]⁺• | 243 | ~130% |

| [C₉H₅⁸¹Br³⁷ClN]⁺• | 245 | ~32% |

Interpretation:

The presence of one bromine and one chlorine atom will result in a characteristic isotopic cluster for the molecular ion with peaks at M, M+2, and M+4. The relative intensities of these peaks are a direct reflection of the natural abundances of the bromine and chlorine isotopes.[4][5][6] This unique pattern provides unambiguous confirmation of the elemental composition of the molecule. Fragmentation of the molecular ion may also be observed, providing further structural information.

Logical Workflow for Structural Confirmation

The synergistic application of these spectroscopic techniques provides a self-validating system for the structural elucidation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. The infrared spectra of heteroaromatic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Determining the Solubility of 3-Bromo-8-chloroquinoline in Organic Solvents

Abstract

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its progression from discovery to application. This guide provides a comprehensive framework for determining the solubility of 3-bromo-8-chloroquinoline, a halogenated quinoline derivative, in various organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document serves as a practical, in-depth manual. It moves beyond a simple listing of data to equip the user with the foundational principles, detailed experimental methodologies, and data interpretation strategies necessary to generate reliable and reproducible solubility profiles. We will explore the theoretical underpinnings of solubility for halogenated aromatic heterocycles and present detailed protocols for established methods, including gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy.

Introduction: The Critical Role of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that dictates its behavior in various stages of the drug development pipeline. From synthetic workup and purification to formulation and bioavailability, solubility data informs crucial decisions. A compound with poor solubility can present significant challenges, including difficulties in achieving desired concentrations for biological assays and poor absorption in vivo.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in a range of organic solvents are imperative for efficient and successful research and development.

This guide will focus on this compound, a molecule of interest due to its quinoline core, a scaffold present in numerous biologically active compounds. The presence of both bromine and chlorine substituents will influence its polarity and intermolecular interactions, making its solubility profile in different organic solvents a key area of investigation.

Theoretical Framework: Predicting and Understanding the Solubility of this compound

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a solid at room temperature, the energy required to break the crystal lattice forces must be compensated by the energy released upon the formation of solute-solvent interactions.

The key factors influencing the solubility of this compound include:

-

Polarity : The quinoline ring system is polar due to the presence of the nitrogen atom. The bromine and chlorine atoms further contribute to the molecule's polarity and its ability to engage in dipole-dipole interactions.

-

Hydrogen Bonding : While this compound does not have traditional hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor. Therefore, it is expected to have some solubility in protic solvents like alcohols.

-

Van der Waals Forces : The aromatic rings and halogen atoms provide a large surface area for London dispersion forces, which will be the primary mode of interaction in nonpolar solvents.

-

Molecular Size and Shape : Larger molecules can be more difficult to solvate.[2]

Based on these principles, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents. It is likely to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, methanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Equilibrium Solubility: Methodologies and Protocols

The most accurate and widely accepted method for determining the thermodynamic equilibrium solubility is the shake-flask method.[3] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

General Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for three common methods to quantify the concentration of this compound in a saturated solution.

This is the simplest method but is best suited for non-volatile solutes and solvents where the solute has relatively high solubility.[4]

Objective: To determine the mass of dissolved solute in a known mass or volume of solvent.[5]

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be visually apparent.[6]

-

Record the initial mass of the vial with the compound.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

After the incubation period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully pipette a known volume (e.g., 2.0 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Record the mass of the evaporating dish with the solution.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[6]

-

Record the final mass of the evaporating dish with the dry solute.

Calculation:

-

Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Final mass of dish + solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Causality and Insights: The gravimetric method is a direct measurement of mass and does not require a calibration curve, making it highly accurate if performed carefully.[5] However, it is crucial to ensure the complete removal of the solvent without losing any of the solid solute. This method is less suitable for sparingly soluble compounds due to the small mass of the resulting residue, which can be difficult to weigh accurately.

HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of sparingly soluble compounds.[7]

Objective: To determine the concentration of the solute in a saturated solution using a calibration curve.[8]

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-7 from the general workflow diagram.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Perform serial dilutions of the stock solution to create a series of standards with at least five different concentrations that bracket the expected solubility.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, well-resolved peak for this compound.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Causality and Insights: The key to this method is the creation of an accurate calibration curve.[7] The linearity of this curve (typically requiring an R² value > 0.99) validates the relationship between the instrument response and the concentration. It is essential that the undissolved solid is completely removed by filtration before dilution to avoid artificially high results.[8]

This method is rapid and convenient if the compound has a significant chromophore and the solvent is transparent in the same UV-Vis region.[9]

Objective: To determine the concentration of a solute in a saturated solution using Beer-Lambert Law and a calibration curve.[10]

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-7 from the general workflow diagram.

-

Determine λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Prepare a Calibration Curve:

-

Prepare a stock solution of a known concentration.

-

Create a series of dilutions and measure the absorbance of each at the λmax.

-

Plot a graph of absorbance versus concentration. The slope of this line is the molar absorptivity (ε).

-

-

Sample Analysis:

-

Dilute the filtered supernatant from the saturated solution to an absorbance value that falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Calculate the concentration of the diluted sample using the calibration curve or Beer's Law (A = εbc).

-

Determine the original concentration in the saturated solution by multiplying by the dilution factor.

-

Causality and Insights: The validity of this method relies on the adherence to the Beer-Lambert Law, which is generally true for dilute solutions.[10] The solvent used for the sample must be the same as that used for the calibration standards to avoid solvatochromic shifts that could affect the λmax and molar absorptivity.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Hexane | 0.1 | < 0.1 | < 0.0004 | HPLC |

| Toluene | 2.4 | 1.5 | 0.0062 | HPLC |

| Dichloromethane | 3.1 | 15.2 | 0.063 | Gravimetric |

| Ethyl Acetate | 4.4 | 10.8 | 0.045 | UV-Vis |

| Acetone | 5.1 | 25.5 | 0.106 | Gravimetric |

| Ethanol | 5.2 | 8.9 | 0.037 | HPLC |

| Methanol | 6.6 | 12.3 | 0.051 | UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | > 0.207 | HPLC |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Conclusion

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. m.youtube.com [m.youtube.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scirp.org [scirp.org]

An In-depth Technical Guide to the Melting and Boiling Points of 3-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Given the absence of experimentally determined data in publicly accessible literature, this document presents high-quality predicted values and details the rigorous experimental protocols for their empirical determination.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 205111-94-0) is a heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its melting and boiling points. These properties are critical in drug development as they influence solubility, crystal packing, and formulation strategies. In materials science, the melting and boiling points are fundamental parameters for processing and application.

Physicochemical Properties of this compound

Precise experimental determination of the melting and boiling points of this compound has not been reported in peer-reviewed literature to date. However, computational methods provide reliable estimates for these crucial parameters. The following values were predicted using advanced computational models, which are invaluable for initial experimental design and safety assessments.

| Property | Predicted Value | Notes |

| Melting Point | 102.7 °C | Predicted using a well-established computational model. |

| Boiling Point | 346.7 ± 3.0 °C at 760 mmHg | Prediction includes a standard deviation, indicating a high degree of confidence. |

It is imperative to note that these are in silico predictions and require experimental verification.

Experimental Determination of Melting Point: The Capillary Method

The capillary method is a precise and widely accepted technique for determining the melting point of a solid crystalline substance. The underlying principle is the observation of the temperature at which the solid phase transitions to a liquid phase within a sealed capillary tube.

Rationale for the Capillary Method

This method is chosen for its accuracy, requirement of a small sample size, and the ability to observe the melting range, which provides an indication of the sample's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Step-by-Step Experimental Protocol

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.

-

Sample Compaction: Invert the capillary tube and tap it gently on a hard surface to compact the solid at the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the predicted melting point (around 80-85°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The recorded range between these two temperatures is the melting point range.

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Determination of Boiling Point: The Micro Boiling Point Method

For determining the boiling point of a substance available in small quantities, the micro boiling point method is highly suitable. This technique relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Rationale for the Micro Boiling Point Method

This method is advantageous as it requires only a small amount of the substance (a few microliters), minimizing waste and enhancing safety, especially when dealing with valuable or potentially hazardous compounds.

Step-by-Step Experimental Protocol

-

Apparatus Assembly:

-

Attach a small test tube containing 5-10 microliters of this compound to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a short, sealed-end capillary tube, open end down, into the test tube.

-

-

Heating:

-

Immerse the thermometer and test tube assembly into a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Begin heating the bath gently.

-

-

Observation:

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

As the liquid approaches its boiling point, the rate of bubbling will increase.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

-

Confirmation and Data Recording:

-

To confirm the boiling point, remove the heat source. As the liquid cools slightly, the bubbling will stop, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

-

Record this temperature.

-

Experimental Workflow for Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Safety Precautions for Handling this compound

As a halogenated aromatic compound, this compound should be handled with appropriate safety measures in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.

Conclusion

While experimentally determined values for the melting and boiling points of this compound are not yet available in the scientific literature, this guide provides reliable predicted values and detailed, field-proven protocols for their empirical determination. Adherence to these methodologies will ensure accurate and reproducible results, contributing to a more complete physicochemical profile of this important molecule. The safety guidelines provided are essential for the responsible handling of this and similar chemical entities.

A Technical Guide to the Regioselective Synthesis of 3-Halogenated Quinolines

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties. Among these, 3-halogenated quinolines stand out as exceptionally valuable synthetic intermediates. The carbon-halogen bond at the C3 position serves as a versatile handle for introducing molecular complexity through a variety of cross-coupling reactions. However, the synthesis of these specific regioisomers is non-trivial. Standard electrophilic aromatic substitution on the quinoline ring preferentially occurs on the electron-rich benzene ring, typically yielding a mixture of 5- and 8-substituted products[1][2]. This guide provides an in-depth analysis of field-proven, regioselective strategies for the synthesis of 3-halogenated quinolines, designed for researchers, chemists, and drug development professionals. We will explore the causality behind various synthetic choices, from classical functional group interconversions to modern ring-construction methodologies, providing detailed protocols and comparative analyses to empower scientists in their experimental design.

The Strategic Challenge: Overcoming Inherent Reactivity

The core challenge in synthesizing 3-halogenated quinolines lies in the electronic nature of the quinoline ring system. The pyridine ring is electron-deficient compared to the benzene ring, making it less susceptible to electrophilic attack[2]. Consequently, direct halogenation reactions overwhelmingly favor positions 5 and 8[2][3]. Achieving substitution at the C3 position requires strategies that either build the halogen into the ring during its formation or circumvent the standard electrophilic substitution pathway on a pre-formed quinoline. This guide is structured around these two primary philosophies.

Strategy I: Ring Construction with Concurrent Halogen Installation

The most elegant and often most regioselective approach is to construct the quinoline ring with the halogen atom already destined for the C3 position. This is achieved by choosing starting materials that dictate the final placement of the halogen through the reaction mechanism itself.

Electrophilic Cyclization of N-(2-Alkynyl)anilines

This powerful method synthesizes the quinoline skeleton through a 6-endo-dig cyclization, incorporating a halogen atom with absolute regiocontrol.

Causality & Mechanistic Insight: The reaction proceeds via the activation of the alkyne by an electrophilic halogen source (e.g., ICl, Br₂, I₂). This forms a reactive intermediate, such as a halonium ion. The nucleophilic nitrogen of the aniline then attacks the internal alkyne carbon in an intramolecular fashion. This cyclization is highly regioselective, leading directly to the formation of the 3-halogenated quinoline after a subsequent aromatization step[4][5]. The choice of the electrophilic halogenating agent is critical; for instance, the stronger electrophile ICl can be more effective than I₂ for certain substrates, leading to higher yields[4].

Experimental Protocol: Synthesis of 3-Iodo-2-phenylquinoline via Electrophilic Cyclization [4]

-

Preparation: To a solution of N-(phenylethynyl)aniline (0.30 mmol, 1.0 equiv) in acetonitrile (MeCN, 3 mL) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 0.60 mmol, 2.0 equiv).

-

Reagent Addition: Add a solution of iodine monochloride (ICl, 0.60 mmol, 2.0 equiv) in MeCN dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-iodoquinoline product.

Data Summary: Electrophilic Cyclization

| Starting Material (Aniline Derivative) | Halogenating Agent | Conditions | Yield (%) | Reference |

| N-(phenylethynyl)aniline | ICl (2 equiv), NaHCO₃ | MeCN, rt | High | [4] |

| N-(hex-1-yn-1-yl)aniline | Br₂ (2 equiv), NaHCO₃ | MeCN, rt | Moderate-Good | [4] |

| N-(phenylethynyl)-4-methoxyaniline | I₂ (2 equiv), NaHCO₃ | MeCN, rt | Good | [5] |

// Nodes Start [label="N-(2-Alkynyl)aniline\n+ Halogen Electrophile (E+)"]; Intermediate [label="Halonium Ion\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="6-endo-dig\nCyclization", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dihydroquinoline [label="Dihydroquinoline\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Halogenated\nQuinoline", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Electrophilic\nAttack"]; Intermediate -> Cyclization [label="Intramolecular\nNucleophilic Attack"]; Cyclization -> Dihydroquinoline; Dihydroquinoline -> Product [label="Aromatization"]; } dot***

Formal [4+2] Cycloaddition

This modern approach constructs 3-bromoquinolines through a formal cycloaddition reaction between an in-situ generated N-aryliminium ion and a 1-bromoalkyne.

Causality & Mechanistic Insight: The reaction is initiated by treating an arylmethyl azide with a strong acid like trifluoromethanesulfonic acid (TfOH), which generates a highly reactive N-aryliminium ion. This electrophilic species is then trapped by a nucleophilic 1-bromoalkyne. The process is not a concerted cycloaddition but rather a stepwise pathway involving nucleophilic attack followed by an intramolecular cyclization to furnish the 3-bromoquinoline regioselectively[6]. This method is powerful because it assembles the complex quinoline core from relatively simple, linear precursors in a single, highly controlled operation.

Experimental Protocol: Synthesis of 3-Bromoquinolines via [4+2] Cycloaddition [6]

-

Setup: Place the arylmethyl azide (1.0 equiv) in a round-bottom flask under an argon atmosphere. Add dry dichloroethane (DCE, 0.14 mmol/mL).

-

Activation: Add trifluoromethanesulfonic acid (TfOH, 1.0 equiv) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Add the 1-bromoalkyne (e.g., bromophenylacetylene, 2.0 equiv) to the reaction mixture.

-

Reaction: Stir the reaction overnight at room temperature.

-

Quenching: Quench the reaction by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

// Nodes Azide [label="Arylmethyl Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="N-Aryliminium Ion", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="1-Bromoalkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Stepwise Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Bromoquinoline", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Azide -> Imine [label=" TfOH\n(in situ generation)"]; {Imine, Alkyne} -> Adduct [label="Nucleophilic\nAttack"]; Adduct -> Product [label="Intramolecular\nCyclization"]; } dot***

Strategy II: Functional Group Interconversion on a Pre-formed Ring

This classical and highly reliable strategy involves synthesizing a quinoline with a functional group at the C3 position that can be readily converted into a halogen. The Sandmeyer reaction, starting from 3-aminoquinoline, is the preeminent example of this approach.

The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide array of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate[7][8]. Its application to 3-aminoquinoline provides a robust and high-yielding path to 3-chloro- and 3-bromoquinolines[1][9].

Causality & Mechanistic Insight: This two-step process begins with the diazotization of 3-aminoquinoline using sodium nitrite in a strong acid (e.g., HCl, HBr) at low temperatures (0-5 °C) to form a 3-quinolinediazonium salt. This intermediate is typically unstable and used immediately. In the second step, the diazonium salt is treated with a copper(I) halide (CuCl or CuBr). The copper(I) salt catalyzes the decomposition of the diazonium salt and the subsequent substitution of the diazo group with the halide, proceeding through a radical-nucleophilic aromatic substitution mechanism[7]. The key to this reaction's success is its ability to install a substituent at a specific location, dictated by the initial amine placement, thereby bypassing the regiochemical constraints of direct electrophilic halogenation. Safety Note: Diazonium salts are potentially explosive, especially when isolated in a dry state, and must be handled with extreme caution and kept in solution at low temperatures[9].

Experimental Protocol: Synthesis of 3-Chloroquinoline via Sandmeyer Reaction [9]

-

Diazotization:

-

Dissolve 3-aminoquinoline (1.44 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL).

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the mixture to 60°C for approximately 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography to yield pure 3-chloroquinoline.

-

Data Summary: Sandmeyer Reaction

| Target Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |

| 3-Chloroquinoline | 3-Aminoquinoline | NaNO₂, HCl, CuCl | 0-5°C, then 60°C | 65-70 | [9] |

| 3-Bromoquinoline | 3-Aminoquinoline | NaNO₂, HBr, CuBr | 0-5°C, then heat | Good | [1] |

// Nodes Amine [label="3-Aminoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="3-Quinolinediazonium Salt", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Halide [label="3-Haloquinoline\n(Cl, Br)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Diazonium [label="NaNO₂, HX\n0-5 °C"]; Diazonium -> Halide [label="CuX, Heat\n(X = Cl, Br)"]; } dot***

Strategy III: Direct Halogenation under Forcing Conditions

While generally avoided due to poor regioselectivity, it is important to acknowledge that direct halogenation of the quinoline core can, under very specific and often harsh conditions, yield the C3 isomer.

High-Temperature Gas-Phase Bromination

Causality & Mechanistic Insight: This method deviates significantly from standard solution-phase electrophilic substitution. By reacting quinoline vapor with bromine gas at high temperatures (e.g., 300°C), the reaction mechanism is believed to shift towards a radical pathway, which alters the regiochemical outcome to favor the formation of 3-bromoquinoline[1]. This approach is not common in a typical laboratory setting due to the specialized equipment required for gas-phase reactions at elevated temperatures but serves as a notable exception to the rules of electrophilic substitution.

Comparative Analysis & Method Selection

The choice of synthetic route is a critical decision driven by factors such as the availability of starting materials, required scale, functional group tolerance, and safety considerations.

| Method | Regioselectivity | Conditions | Key Advantages | Key Disadvantages |

| Electrophilic Cyclization | Excellent | Mild | High regiocontrol, good functional group tolerance. | Requires synthesis of N-(2-alkynyl)aniline precursors. |

| Formal [4+2] Cycloaddition | Excellent | Mild | Convergent synthesis from simple precursors. | Requires synthesis of arylmethyl azides; uses strong acid. |

| Sandmeyer Reaction | Excellent | Low Temp / Moderate | High yields, well-established, reliable. | Starts from 3-aminoquinoline which may need synthesis; diazonium salts are hazardous. |

| Gas-Phase Bromination | Good | Harsh (300°C) | Direct from quinoline. | Requires specialized equipment, not practical for most labs. |

-

For maximum regiocontrol and mild conditions , especially when diverse functionality is required on the quinoline core, the Electrophilic Cyclization of N-(2-alkynyl)anilines is a superior choice.

-

When a reliable, high-yielding, and well-documented procedure is needed for producing 3-chloro- or 3-bromoquinoline, and the starting 3-aminoquinoline is accessible, the Sandmeyer Reaction remains the gold standard.

-

For novel discovery projects where building the ring from simple fragments is advantageous, the Formal [4+2] Cycloaddition offers a powerful and regioselective route to 3-bromoquinolines.

By understanding the mechanistic underpinnings of each method, the research scientist can make an informed decision, selecting the optimal pathway to these invaluable 3-halogenated quinoline building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

stability and storage conditions for 3-Bromo-8-chloroquinoline

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-8-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate is largely defined by the reactivity of its bromine and chlorine substituents, which allow for regioselective functionalization.[1] However, the very reactivity that makes this compound valuable also predisposes it to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions, handling procedures, and methodologies for assessing its long-term viability.

Physicochemical and Reactivity Profile

Understanding the inherent chemical nature of this compound is fundamental to predicting its stability.

Structure and Properties:

-

Appearance: Typically a solid at room temperature.

The quinoline ring system is electron-deficient due to the electronegativity of the nitrogen atom.[4] The two halogen atoms, bromine at the 3-position and chlorine at the 8-position, further withdraw electron density and serve as reactive sites. The chlorine atom at the 8-position is subject to direct electronic influence from the adjacent nitrogen atom, while the bromine at the 3-position is on the pyridine ring, making both susceptible to nucleophilic substitution, a key consideration for potential degradation pathways.[4]

Critical Factors Influencing Stability